gamma-l-glutamyl-S-(prop-1-enyl)cystein
Description
Significance in Allium Species Biology and Biochemistry
The significance of γ-Glutamyl-S-1-propenyl cysteine in Allium species is multifaceted. Primarily, it serves as a direct precursor to S-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), a key flavor precursor in onions. nih.govoup.com When an onion bulb is damaged, the enzyme alliinase acts on isoalliin (B1237514) to produce volatile sulfur compounds that contribute to the characteristic pungent flavor and aroma. scilit.com
Furthermore, this pathway leads to the formation of the lachrymatory factor, syn-propanethial-S-oxide, the compound responsible for inducing tears when cutting onions. nih.gov The biosynthesis of these flavor and lachrymatory compounds is a defense mechanism for the plant against herbivores and microbial pathogens. The concentration of γ-Glutamyl-S-1-propenyl cysteine and its downstream products can vary between different Allium species and even between different cultivars of the same species, influencing their pungency and flavor profiles. In garlic, for instance, the content of γ-L-glutamyl-S-(trans-1-propenyl)-L-cysteine has been measured to be between 3-9 mg/g of fresh weight. researchgate.net
Overview of its Position within Plant Sulfur Metabolism
γ-Glutamyl-S-1-propenyl cysteine is a central molecule in the broader context of plant sulfur metabolism. Plants assimilate inorganic sulfate (B86663) from the soil and convert it into the amino acid cysteine, which serves as the primary building block for most sulfur-containing organic molecules. nih.gov Cysteine is then used to synthesize glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a vital antioxidant and a key player in sulfur storage and transport. frontiersin.org
The biosynthesis of γ-Glutamyl-S-1-propenyl cysteine begins with glutathione. frontiersin.orgresearchgate.net Through a series of enzymatic reactions, the propenyl group is attached to the sulfur atom of the cysteine residue within the glutathione molecule. Subsequently, the glycine (B1666218) and γ-glutamyl moieties are sequentially cleaved by specific enzymes, such as γ-glutamyl transpeptidase, to yield various sulfur-containing compounds. oup.comfrontiersin.org γ-Glutamyl-S-1-propenyl cysteine represents a stable intermediate in this pathway, effectively sequestering a reactive sulfur-containing group until it is needed for the production of defense compounds. This metabolic route highlights an efficient mechanism for the storage and mobilization of sulfur in a non-volatile, stable form. oup.com
Data Tables
Table 1: Distribution of γ-Glutamyl-S-1-propenyl Cysteine in Allium Species
| Species | Common Name | Concentration (mg/g fresh weight) |
|---|---|---|
| Allium sativum | Garlic | 3-9 researchgate.net |
| Allium cepa | Onion | Data not available in specific mg/g |
| Allium schoenoprasum | Chives | Presence reported nih.gov |
Table 2: Key Enzymes in the Metabolism of γ-Glutamyl-S-1-propenyl Cysteine
| Enzyme | Abbreviation | Role |
|---|---|---|
| γ-Glutamyl Transpeptidase | GGT | Catalyzes the transfer or hydrolysis of the γ-glutamyl group from γ-glutamyl peptides. oup.comfrontiersin.org |
| Alliinase | - | Acts on S-alk(en)yl-L-cysteine sulfoxides upon tissue damage to initiate the formation of volatile sulfur compounds. scilit.com |
Structure
2D Structure
Properties
CAS No. |
91216-96-5 |
|---|---|
Molecular Formula |
C11H18N2O5S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-1-enylsulfanylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
MUFSTXJBHAEIBT-YUMQZZPRSA-N |
Isomeric SMILES |
C/C=C/SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CC=CSCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
sequence |
XX |
Origin of Product |
United States |
Biosynthesis of γ Glutamyl S 1 Propenyl Cysteine in Plants
Precursor Assimilation and Initial Sulfur Fixation
The journey from inorganic sulfate (B86663) to the complex γ-Glutamyl-S-1-propenyl cysteine molecule begins with the uptake and transformation of essential precursors.
The primary source of sulfur for plants is inorganic sulfate (SO₄²⁻) from the soil. nih.gov This sulfate is actively absorbed by the roots and transported to the chloroplasts. wikipedia.org Within the chloroplasts, a series of enzymatic reactions reduces the sulfate to sulfide (B99878). wikipedia.orgoup.com This reduction process is crucial as it converts the oxidized form of sulfur into a reduced form that can be incorporated into organic molecules. nih.gov The resulting sulfide is then incorporated into the amino acid L-cysteine, which serves as the foundational sulfur-containing building block for a myriad of compounds, including γ-Glutamyl-S-1-propenyl cysteine. nih.govwikipedia.org The synthesis of L-cysteine marks the direct link between sulfur and nitrogen assimilation pathways in plants. wikipedia.org
L-cysteine is subsequently used in the synthesis of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a tripeptide that plays a central role in this biosynthetic pathway. nih.gov The formation of glutathione is a two-step, ATP-dependent process. nih.govoup.com First, the enzyme γ-glutamylcysteine synthetase (γ-ECS) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate (B1630785) and the α-amino group of L-cysteine, yielding γ-glutamylcysteine. nih.govmdpi.com In the second step, glutathione synthetase (GSHS) adds a glycine (B1666218) molecule to the C-terminal end of γ-glutamylcysteine to form glutathione. mdpi.comfrontiersin.org Glutathione is a vital molecule in plant metabolism, acting as a key antioxidant and a precursor for the synthesis of other sulfur-containing compounds. nih.govresearchgate.net
| Precursor/Intermediate | Key Role in Biosynthesis | Location of Synthesis/Uptake |
|---|---|---|
| Sulfate (SO₄²⁻) | Initial inorganic sulfur source | Absorbed by roots from soil |
| L-Cysteine | Primary organic sulfur compound | Synthesized in chloroplasts |
| Glutathione | Key tripeptide intermediate | Synthesized in chloroplasts and cytosol |
S-Alk(en)ylation Pathways and Intermediates
Once glutathione is formed, the pathway proceeds through a series of modifications involving the addition of an alkenyl group and subsequent enzymatic processing.
The next critical step is the S-alk(en)ylation of the L-cysteine residue within the glutathione molecule. This reaction involves the formation of a thioether bond between the sulfur atom of the cysteine residue and an alkenyl group, leading to the formation of a glutathione S-conjugate. nih.govunl.edu This process is typically catalyzed by enzymes known as glutathione S-transferases (GSTs). unl.edufrontiersin.org Following the formation of the S-conjugate, the glycine residue at the C-terminal end of the molecule is removed. This cleavage is carried out by peptidases, resulting in the formation of a γ-glutamyl-S-alk(en)yl-L-cysteine dipeptide. nih.govresearchgate.net
Isotope-labeling studies in onions have elucidated that the formation of γ-glutamyl-S-1-propenyl-l-cysteine occurs through the decarboxylation of the β-carboxypropenyl residue in a precursor molecule, S-(β-carboxypropenyl)-γ-glutamyl-l-cysteine. nih.gov This decarboxylation step is a key transformation that yields the specific 1-propenyl side chain characteristic of the final compound.
Enzymatic Transformations in Biosynthesis
The biosynthesis of γ-Glutamyl-S-1-propenyl cysteine is orchestrated by a series of specific enzymes that catalyze each step of the pathway. The coordinated action of these enzymes ensures the efficient conversion of precursors into the final product.
| Enzyme | Reaction Catalyzed | Step in Biosynthesis |
|---|---|---|
| ATP Sulfurylase | Activation of sulfate to adenosine (B11128) 5'-phosphosulfate (APS) | Initial sulfur assimilation |
| APS Reductase | Reduction of APS to sulfite (B76179) | Initial sulfur assimilation |
| Sulfite Reductase | Reduction of sulfite to sulfide | Initial sulfur assimilation |
| O-acetylserine (thiol)lyase | Incorporation of sulfide into O-acetylserine to form L-cysteine | Initial sulfur assimilation |
| γ-Glutamylcysteine Synthetase (γ-ECS) | Formation of γ-glutamylcysteine from glutamate and L-cysteine | Glutathione formation |
| Glutathione Synthetase (GSHS) | Formation of glutathione from γ-glutamylcysteine and glycine | Glutathione formation |
| Glutathione S-Transferases (GSTs) | Formation of glutathione S-conjugates | S-Alk(en)ylation |
| γ-Glutamyl Transpeptidases (GGTs) | Removal of the γ-glutamyl group from γ-glutamyl peptides | Intermediate processing |
| Dipeptidases | Cleavage of the glycine residue from glutathione S-conjugates | Intermediate processing |
The final steps in the formation of related compounds often involve the removal of the γ-glutamyl group, a reaction catalyzed by γ-glutamyl transpeptidases (GGTs). frontiersin.orgfrontiersin.org These enzymes are crucial for the catabolism of glutathione and its conjugates, releasing the S-alk(en)yl-L-cysteine core. frontiersin.org
Role of γ-Glutamyl Transpeptidases (GGTs) in Deglutamylation
γ-Glutamyl Transpeptidases (GGTs) are crucial enzymes in the metabolism of glutathione and related compounds. nih.gov They belong to the N-terminal nucleophile hydrolase superfamily and catalyze the cleavage of the γ-glutamyl bond in γ-glutamyl compounds. nih.govfrontiersin.org The released γ-glutamyl moiety can then be transferred to an acceptor molecule, which can be water (hydrolysis) or another amino acid or peptide (transpeptidation). frontiersin.orgmdpi.com
In the biosynthetic pathway of Allium flavor precursors, GGTs are responsible for the "deglutamylation" step, which involves the removal of the γ-glutamyl group from intermediates like γ-glutamyl-S-alk(en)yl-L-cysteine. frontiersin.org This reaction yields the corresponding S-alk(en)yl-L-cysteine. nih.govspandidos-publications.com For instance, in garlic (Allium sativum), several GGT isoenzymes (AsGGT1, AsGGT2, AsGGT3) have been identified that catalyze the removal of the γ-glutamyl group from γ-glutamyl-S-allyl-L-cysteine to produce S-allyl-L-cysteine, the precursor to alliin (B105686). frontiersin.orgnih.gov Similarly, in Welsh onion (Allium fistulosum), the enzyme AfGGT1 has been shown to catalyze the conversion of γ-glutamyl-S-1-propenylcysteine into S-1-propenyl-L-cysteine, a key intermediate in the biosynthesis of isoalliin (B1237514). nih.gov Studies have shown that GGTs in Allium species exhibit high substrate specificity for these biosynthetic intermediates. frontiersin.orgnih.gov
The general reaction catalyzed by GGTs in this context is: γ-Glutamyl-S-1-propenyl-L-cysteine → S-1-propenyl-L-cysteine + Glutamate
This deglutamylation is a critical step, as the resulting S-1-propenyl-L-cysteine is the direct substrate for the subsequent S-oxygenation reaction. nih.gov
Involvement of Oxygenases and Flavin-Containing Monooxygenases (FMOs)
Following deglutamylation, the sulfur atom of S-1-propenyl-L-cysteine is oxidized to form a sulfoxide (B87167). This S-oxygenation reaction is catalyzed by a class of enzymes known as Flavin-Containing Monooxygenases (FMOs). researchgate.netspandidos-publications.com FMOs are a family of enzymes that specialize in the oxidation of various heteroatoms, including sulfur, using FAD (flavin adenine (B156593) dinucleotide), NADPH, and molecular oxygen as co-substrates. wikipedia.org
In Allium species, a specific, flavin-dependent S-monooxygenase is responsible for converting S-alk(en)yl-L-cysteines into their corresponding sulfoxides (alliin, isoalliin, etc.). nih.govspandidos-publications.com This enzymatic step is vital for the formation of the stable flavor precursors stored in the plant cells. nih.govresearchgate.net For example, the S-oxidation of S-allyl cysteine by an FMO results in the production of alliin. nih.gov
It is worth noting that the precise order of deglutamylation and S-oxygenation may vary between different Allium species or under different physiological conditions. frontiersin.org Radiotracer studies in onion have suggested that S-oxygenation might occur before the deglutamylation step. frontiersin.orgnih.gov In this proposed sequence, γ-glutamyl-S-1-propenyl-l-cysteine is first oxidized to γ-glutamyl-S-1-propenyl-l-cysteine sulfoxide, which is then deglutamylated to release isoalliin. nih.gov However, research on garlic GGTs indicates a high specificity for γ-glutamyl S-allyl cysteine but not its sulfoxide form, supporting a pathway where deglutamylation precedes S-oxidation. nih.gov
Stereoselective Enzymatic Steps
The enzymatic reactions in the biosynthesis of γ-Glutamyl-S-1-propenyl Cysteine and its derivatives are highly stereoselective. The naturally occurring flavor precursor in onion, isoalliin, is specifically (+)-S-(E)-1-propenyl-L-cysteine S-oxide. tandfonline.com The "(E)" designation indicates a trans configuration at the carbon-carbon double bond of the propenyl group.
This stereospecificity implies that the enzymes involved in the pathway, from the formation of the S-1-propenyl group to the subsequent enzymatic modifications, operate with high precision to produce a single stereoisomer. nih.gov The γ-glutamyl derivative found in plants is likewise the trans-isomer, γ-glutamyl-S-trans-1-propenyl-cysteine. researchgate.net This is significant because different stereoisomers can have different biological activities and sensory properties. The focus of chemical synthesis efforts has often been on replicating this natural trans-stereochemistry, highlighting the importance of the stereoselective nature of the plant's biosynthetic enzymes. nih.gov
Regulation of Biosynthetic Pathways
The production and accumulation of γ-Glutamyl-S-1-propenyl Cysteine and other flavor precursors in Allium plants are tightly regulated processes, influenced by both genetic and environmental factors.
Genetic Regulation of Biosynthetic Enzymes
The expression of the genes encoding the key biosynthetic enzymes is a primary point of regulation. In garlic, at least four genes for γ-glutamyl transpeptidases (AsGGT1, AsGGT2, AsGGT3, AsGGT4) have been identified. nih.govspandidos-publications.com These genes exhibit a conserved genomic structure, typically consisting of seven exons, but are located on different chromosomes, suggesting differential regulation. spandidos-publications.comnih.gov
The expression levels of these enzyme genes can be directly correlated with the plant's chemical profile. For example, in Allium fistulosum, the expression of the AfGGT1 gene shows a strong positive correlation with the content of pyruvic acid, a quantitative measure of pungency that results from the breakdown of the S-alk(en)yl cysteine sulfoxide precursors. nih.gov This indicates that the transcriptional regulation of GGT genes is a key determinant in the accumulation of flavor compounds. nih.gov
Furthermore, the regulation of the broader glutathione biosynthetic pathway is critical, as glutathione is the ultimate precursor. researchgate.netnih.gov The rate-limiting step in glutathione synthesis is catalyzed by glutamate-cysteine ligase (GCL). nih.govwikipedia.org The expression of GCL subunit genes is upregulated in response to various stimuli, including oxidants and heavy metals, through specific genetic elements like the Electrophile Response Element (EpRE). nih.gov This regulation ensures that the supply of the foundational precursor, glutathione, can be adjusted to meet the demands for the synthesis of γ-glutamyl peptides.
Environmental Factors Influencing Biosynthesis and Accumulation
Environmental conditions play a significant role in modulating the biosynthesis and accumulation of γ-Glutamyl-S-1-propenyl Cysteine. The availability of sulfur in the soil is a well-established factor, as these compounds are rich in sulfur. nih.gov
Storage conditions, particularly temperature, have a profound effect on the levels of γ-glutamyl peptides. Studies on fresh garlic have shown that the concentration of γ-glutamyl-S-trans-1-propenyl-cysteine decreases significantly during storage. researchgate.net This degradation is influenced by temperature, with a notable decline observed at common refrigeration temperatures (4°C). mdpi.comresearchgate.net
| Storage Temperature | Initial GS1PC Content (Relative Molar Basis) | Final GS1PC Content (Relative Molar Basis) | Percentage Decrease |
|---|---|---|---|
| -3°C | 100% | 12% | 88% |
| 4°C | 100% | 66% | 34% |
| 23°C | 100% | 25% | 75% |
Data adapted from Ichikawa et al., 2017. mdpi.com
This data indicates that enzymatic activity continues post-harvest, leading to the transformation of these precursor compounds. The decrease in γ-glutamyl peptides is often accompanied by an increase in their breakdown products, such as various thiosulfinates, which contribute to the changing flavor profile of stored Allium vegetables. researchgate.netmdpi.com
Metabolic Fate and Interconversions of γ Glutamyl S 1 Propenyl Cysteine
Enzymatic Hydrolysis and Deglutamylation Processes
The initial step in the metabolism of γ-Glutamyl-S-1-propenyl Cysteine involves the cleavage of the γ-glutamyl bond from the cysteine residue. This process, known as deglutamylation, is primarily catalyzed by γ-glutamyl transpeptidases (GGTs), a family of enzymes crucial for the biosynthesis of flavor precursors in Allium species. frontiersin.org The function of these enzymes is to hydrolyze the γ-glutamyl moiety, releasing glutamate (B1630785) and the corresponding S-alk(en)yl-L-cysteine. frontiersin.orgnih.gov
In plants of the genus Allium, GGTs are proposed to be the key enzymes responsible for the deglutamylation of γ-glutamyl peptides. frontiersin.org This is supported by observations in onion bulbs, where the levels of γ-glutamyl peptides decrease during sprouting, coinciding with an increase in GGT activity. frontiersin.org Research on garlic (Allium sativum) has identified three distinct GGT enzymes—AsGGT1, AsGGT2, and AsGGT3—that catalyze the removal of the γ-glutamyl group from γ-glutamyl-S-allyl-L-cysteine, a related compound. researchgate.net These enzymes exhibit different affinities for their substrate, indicating functional diversity within the enzyme family. researchgate.net While they can act as hydrolases, their catalytic activity is significantly enhanced in the presence of a γ-glutamyl acceptor substrate like the dipeptide glycylglycine. researchgate.net
Studies on Allium fistulosum (Welsh onion) have specifically identified a γ-glutamyl transpeptidase, AfGGT1, that acts on γ-Glutamyl-S-1-propenyl Cysteine. nih.gov This enzymatic reaction is a critical step in the formation of pungency-related compounds. nih.gov The hydrolysis of these γ-glutamyl peptides can also occur over time during storage or processing; for instance, the reaction can proceed to completion within 100 days at room temperature in aqueous alcohol solutions. nih.gov
| Enzyme | Source Organism | Substrate | Apparent Km (mM) |
|---|---|---|---|
| AfGGT1 | Allium fistulosum | γ-Glutamyl-S-1-propenylcysteine | 0.2686 |
| AsGGT1 | Allium sativum | γ-Glutamyl-S-allyl-L-cysteine | 0.086 |
| AsGGT2 | Allium sativum | γ-Glutamyl-S-allyl-L-cysteine | 1.1 |
| AsGGT3 | Allium sativum | γ-Glutamyl-S-allyl-L-cysteine | 9.4 |
| Onion GGT (partially purified) | Allium cepa | γ-Glutamyl-S-propenyl-L-cysteine | 1.68 |
Formation of Related Sulfur Compounds
The direct product of the enzymatic deglutamylation of γ-Glutamyl-S-1-propenyl Cysteine is S-1-propenyl-L-cysteine (S1PC). nih.gov This conversion is a pivotal intermediate step in the biosynthetic pathway of flavor and lachrymatory precursors in onions and related species. nih.govnih.gov
Detailed research on Allium fistulosum has demonstrated that the enzyme AfGGT1 specifically catalyzes the production of S-1-propenyl-L-cysteine from its γ-glutamyl precursor. nih.gov The efficiency of this conversion is dependent on specific biochemical conditions. The optimal catalytic activity for AfGGT1 has been determined to occur at a pH of 7.0 and a temperature of 37 °C. nih.gov The enzyme exhibits a strong affinity for γ-Glutamyl-S-1-propenyl Cysteine, with a Michaelis-Menten constant (Km) of 0.2686 mM under these optimal conditions. nih.gov In contrast, other identified GGTs in the same species, AfGGT2 and AfGGT3, show no catalytic activity toward this particular substrate, highlighting the specificity of AfGGT1 in this metabolic pathway. nih.gov
| Parameter | Value |
|---|---|
| Enzyme | A. fistulosum γ-glutamyl transpeptidase 1 (AfGGT1) |
| Substrate | γ-Glutamyl-S-1-propenylcysteine |
| Product | S-1-propenyl-L-cysteine |
| Optimal pH | 7.0 |
| Optimal Temperature | 37 °C |
| Km Value | 0.2686 mM |
The S-1-propenyl group in both γ-Glutamyl-S-1-propenyl Cysteine and its deglutamylated product, S-1-propenyl-L-cysteine, can exist as two geometric isomers: trans and cis. mdpi.comresearchgate.net The trans-form and its γ-glutamyl derivatives are the predominant isomers found naturally in Allium plants. mdpi.comresearchgate.net However, the ratio of these isomers can change, indicating the presence of isomerization pathways.
Isomerization can be influenced by chemical conditions and processing. For example, the related compound S-allyl-L-cysteine can be isomerized to a mixture of cis- and trans-S-1-propenyl-L-cysteine under strong basic conditions. mdpi.comresearchgate.net Reversible isomerization of S1PC has also been observed under acidic conditions. mdpi.com This suggests that changes in pH during processing or storage can facilitate the conversion between the two forms.
Evidence from studies on aged garlic extract indicates that cis-S1PC can be produced from compounds other than its direct precursor, cis-γ-glutamyl-S-1-propenyl-cysteine (cis-GS1PC). researchgate.net The amount of cis-GS1PC in raw garlic is significantly lower than the amount of cis-S1PC found in the final aged product, suggesting that isomerization from the more abundant trans-form likely occurs during the aging process. researchgate.net
γ-Glutamyl-S-1-propenyl Cysteine is a key precursor in the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides, which are the primary flavor precursors in Allium species. frontiersin.org Specifically, it is the precursor to trans-S-1-propenyl-L-cysteine sulfoxide (B87167), commonly known as isoalliin (B1237514). nih.gov The biosynthetic pathway from the γ-glutamyl peptide to the final sulfoxide involves two main steps: deglutamylation and S-oxygenation (oxidation of the sulfur atom). frontiersin.org
However, the precise sequence of these two steps has been a subject of investigation, and evidence suggests that multiple pathways may exist, potentially varying between different Allium species. frontiersin.orgresearchgate.netnih.gov
Two potential biosynthetic routes have been proposed:
Deglutamylation followed by S-oxygenation: In this pathway, γ-Glutamyl-S-1-propenyl Cysteine is first converted to S-1-propenyl-L-cysteine by a GGT. The resulting S-1-propenyl-L-cysteine is then oxidized by an oxygenase to form isoalliin. frontiersin.org Evidence from garlic supports this route for the synthesis of the related compound alliin (B105686), as garlic GGTs show high activity toward γ-glutamyl-S-allyl-L-cysteine but very low activity toward its sulfoxide form. researchgate.net
S-oxygenation followed by deglutamylation: In this alternative pathway, the sulfur atom in γ-Glutamyl-S-1-propenyl Cysteine is first oxidized to create γ-glutamyl-S-1-propenyl-cysteine sulfoxide. This sulfoxide intermediate is then deglutamylated by a GGT to release isoalliin. frontiersin.orgnih.gov This sequence has been proposed for isoalliin biosynthesis in onions. nih.gov
Therefore, γ-Glutamyl-S-1-propenyl Cysteine is metabolically linked to isoalliin as its direct or indirect precursor, depending on the specific enzymatic pathway active in the plant. frontiersin.org
Formation of Complex γ-Glutamyl Peptides and Conjugates
The metabolic machinery involved in glutathione (B108866) (γ-Glu-Cys-Gly) synthesis and degradation provides pathways for the formation of other complex γ-glutamyl peptides. plos.org The synthesis of γ-glutamyl tripeptides generally follows a two-step process analogous to glutathione biosynthesis. plos.orgmdpi.com
Formation of a γ-glutamyl dipeptide: The first step involves the creation of a γ-glutamyl dipeptide, such as γ-Glutamyl-S-1-propenyl Cysteine. This can occur through the S-alk(en)ylation of glutathione followed by the removal of the glycyl moiety or via the action of glutamate-cysteine ligase (GCL), which can ligate glutamate to various amino acids. frontiersin.orgplos.org
Addition of a third amino acid: In the second step, an enzyme such as glutathione synthetase (GS) adds a third amino acid (commonly glycine) to the C-terminus of the γ-glutamyl dipeptide. plos.org
Based on this model, γ-Glutamyl-S-1-propenyl Cysteine could serve as a substrate for glutathione synthetase, leading to the formation of the tripeptide γ-L-glutamyl-S-(1-propenyl)-L-cysteinyl-glycine. The enzymes involved in glutathione metabolism, particularly GCL and GS, are known to have broad substrate specificity, allowing them to produce a variety of γ-glutamyl peptides depending on the availability of different amino acids and dipeptides. plos.orgmdpi.com This enzymatic flexibility suggests that γ-Glutamyl-S-1-propenyl Cysteine can be incorporated into more complex peptide structures within the cell.
Formation of Sulfur-Containing Amadori Compounds
The Maillard reaction is a non-enzymatic browning reaction that occurs between the free amino group of an amino acid, peptide, or protein and the carbonyl group of a reducing sugar. The initial step involves the condensation of the amino group with the carbonyl group to form a Schiff base, which then undergoes an irreversible rearrangement to form a more stable ketoamine known as an Amadori compound.
In the case of γ-glutamyl-S-1-propenyl cysteine, the free amino group of the glutamyl moiety can react with a reducing sugar, such as glucose or fructose. This reaction would theoretically lead to the formation of a sulfur-containing Amadori compound, specifically N-(1-deoxy-D-fructos-1-yl)-γ-glutamyl-S-1-propenyl cysteine when the reacting sugar is glucose.
However, based on the established principles of the Maillard reaction, the theoretical formation of such a compound would proceed as follows:
Condensation: The α-amino group of the glutamic acid residue of γ-glutamyl-S-1-propenyl cysteine acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of a reducing sugar. This is followed by the elimination of a water molecule to form a Schiff base.
Amadori Rearrangement: The unstable Schiff base undergoes an intramolecular rearrangement to form the more stable 1-amino-1-deoxy-2-ketose derivative, the Amadori compound.
The resulting sulfur-containing Amadori compound would be a key intermediate in the subsequent stages of the Maillard reaction, leading to the generation of a complex mixture of volatile and non-volatile compounds that contribute to the flavor and color of thermally processed foods containing Allium vegetables.
Due to the absence of specific experimental data in the scientific literature, it is not possible to provide detailed research findings or data tables on the formation of sulfur-containing Amadori compounds from γ-glutamyl-S-1-propenyl cysteine at this time. Further research is required to isolate, identify, and quantify these specific Amadori compounds and to understand the kinetics of their formation under different conditions.
Enzymology and Reaction Mechanisms Associated with γ Glutamyl S 1 Propenyl Cysteine
Characterization of γ-Glutamyl Transpeptidases (GGTs)
γ-Glutamyl transpeptidases (GGTs; EC 2.3.2.2) are pivotal enzymes that catalyze the first step in the metabolism of γ-glutamyl peptides. frontiersin.org They function by cleaving the γ-glutamyl bond and transferring the γ-glutamyl group to an acceptor, which can be water (hydrolysis) or an amino acid/peptide (transpeptidation). nih.govfrontiersin.org
Plant GGTs exhibit distinct substrate specificities. Studies on GGTs from Allium species, such as onion and garlic, have provided insights into their kinetic behavior. An onion GGT, for instance, showed a high affinity for glutathione (B108866) and its S-conjugates. nih.gov However, its affinity for S-substituted glutathione analogs was found to decrease as the length of the substituted chain increased. nih.gov
Interestingly, the major γ-glutamyl peptide in onion, γ-glutamyl-trans-S-1-propenyl cysteine sulfoxide (B87167) (the oxidized form of the subject compound), acted as an uncompetitive inhibitor against a synthetic substrate, suggesting it is a poor γ-glutamyl donor for that specific GGT isoform. nih.gov In contrast, research on Allium fistulosum identified an isoform, AfGGT1, that actively catalyzes the conversion of γ-glutamyl-S-1-propenylcysteine to S-1-propenyl-L-cysteine. nih.gov This enzyme displayed a Michaelis constant (Km) of 0.2686 mM under its optimal conditions of pH 7 and 37 °C. nih.gov
The kinetic properties of various GGTs highlight their diverse roles and efficiencies in processing different γ-glutamyl compounds.
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Allium fistulosum (AfGGT1) | γ-Glutamyl-S-1-propenylcysteine | 0.2686 | 7.0 | 37 | nih.gov |
| Garlic (AsGGT1) | γ-Glutamyl-S-allyl-L-cysteine | 0.086 | - | - | frontiersin.org |
| Garlic (AsGGT2) | γ-Glutamyl-S-allyl-L-cysteine | 1.1 | - | - | frontiersin.org |
| Garlic (AsGGT3) | γ-Glutamyl-S-allyl-L-cysteine | 9.4 | - | - | frontiersin.org |
| Onion (partially purified) | γ-Glutamyl-S-propenyl-L-cysteine | 1.68 | - | - | frontiersin.org |
| Rat Kidney | L-γ-Glutamyl-p-nitroanilide | 2.02 (autotranspeptidation) | - | - | nih.gov |
| Human (GGT1) | Glutathione (GSH) | 0.0106 | - | - | nih.gov |
Evidence strongly points to the functional divergence among GGT isoforms, even within the same plant. nih.govnih.gov In garlic, three distinct GGTs (AsGGT1, AsGGT2, AsGGT3) have been identified, each displaying different affinities for the substrate γ-glutamyl-S-allyl-L-cysteine. frontiersin.orgnih.gov AsGGT1 and AsGGT2 show higher affinity and are thought to contribute to alliin (B105686) biosynthesis in leaves, while AsGGT3 may be more involved in bulb-related biosynthesis after dormancy. nih.gov
Similarly, in A. fistulosum, of the three identified GGTs, only AfGGT1 demonstrated catalytic activity towards γ-glutamyl-S-1-propenylcysteine, while AfGGT2 and AfGGT3 were inactive against this substrate. nih.gov This functional specialization suggests that different isoforms are tailored for specific roles in the plant's metabolism, potentially related to tissue type, developmental stage, or subcellular location. nih.govfrontiersin.org This divergence allows for precise regulation of the biosynthesis of flavor precursors. nih.gov
GGTs belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.gov Their structure is a heterodimer composed of a large and a small subunit, which are formed by the post-translational cleavage of a single precursor protein. pnas.orgnih.gov The active site is located in a groove at the interface of the two subunits. nih.gov
The catalytic reaction is initiated by a nucleophilic attack from the N-terminal threonine residue of the small subunit on the carbonyl carbon of the substrate's γ-glutamyl moiety. frontiersin.org This forms a covalent γ-glutamyl-enzyme intermediate. nih.govpnas.org The γ-glutamyl moiety is held in place by numerous hydrogen bonds and salt bridges with conserved residues in the binding pocket, including interactions with arginine, serine, asparagine, and glutamine residues. pnas.org The reaction is completed when the γ-glutamyl group is transferred to an acceptor molecule, regenerating the free enzyme. frontiersin.org
Mechanisms of S-Oxygenation by Monooxygenases
Following the removal of the γ-glutamyl group, the resulting S-1-propenyl-L-cysteine can undergo S-oxygenation. This reaction is catalyzed by flavin-containing monooxygenases (FMOs), a class of enzymes that use NADPH and FAD to incorporate one atom of molecular oxygen into a soft nucleophile, such as a sulfur atom. nih.govwikipedia.org
In garlic, an FMO named AsFMO1 has been identified as being responsible for the S-oxygenation step in alliin biosynthesis. nih.gov This enzyme stereoselectively oxidizes S-allyl-L-cysteine to produce the natural form of alliin. nih.gov Studies on AsFMO1 revealed that it has a preference for S-allyl-L-cysteine over its γ-glutamylated precursor, suggesting that in garlic, S-oxygenation predominantly occurs after the GGT-catalyzed deglutamylation step. nih.govscholarsportal.info The catalytic cycle of FMOs involves the reduction of FAD by NADPH, followed by reaction with molecular oxygen to form a stable flavin-hydroperoxide intermediate, which then oxygenates the substrate. nih.gov
Isomerization Enzyme Systems
The propenyl group in S-1-propenyl-L-cysteine can exist as either trans or cis isomers. nih.gov Naturally occurring γ-glutamyl derivatives in Allium plants are typically in the trans form. nih.gov Studies have shown that the isomerization between cis- and trans-S-1-propenyl-L-cysteine is a reversible process. nih.gov While the specific enzyme systems responsible for catalyzing this isomerization in vivo have not been fully elucidated in the context of γ-glutamyl-S-1-propenyl cysteine metabolism, the potential for enzymatic regulation of this equilibrium exists and could be a factor in determining the profile of downstream sulfur compounds.
Interactions with Other Plant Enzymes (e.g., Alliinase, in context of overall sulfur metabolism)
This sulfoxide is a substrate for the enzyme alliinase (EC 4.4.1.4). Alliinase is physically separated from its substrates in intact plant cells, typically being located in the vacuole while the sulfoxides are in the cytoplasm. semanticscholar.org Upon tissue damage, such as crushing or cutting, the cellular compartments are disrupted, allowing alliinase to come into contact with S-1-propenyl-L-cysteine sulfoxide. researchgate.net Alliinase then rapidly catalyzes the cleavage of the C-S bond, leading to the formation of pyruvate, ammonia, and unstable propenyl sulphenic acid. This sulphenic acid then undergoes further non-enzymatic reactions to produce a variety of volatile and pungent thiosulfinates, which are responsible for the characteristic aroma and flavor of plants like onion. nih.gov Therefore, the activity of GGT on γ-glutamyl-S-1-propenyl cysteine is a critical upstream event that provides the substrate for the alliinase-mediated flavor generation pathway.
Occurrence and Distribution in Botanical Systems
Distribution Across Allium Species (e.g., Garlic, Onion, Allium fistulosum)
gamma-Glutamyl-S-1-propenyl cysteine is a significant constituent in several species of the Allium genus, including garlic (Allium sativum), onion (Allium cepa), and Welsh onion (Allium fistulosum). In garlic, γ-l-glutamyl-S-(trans-1-propenyl)-l-cysteine is one of the two major γ-glutamyl-S-alkylcysteines found, with its concentration in fresh garlic bulbs ranging from 3 to 9 mg/g of fresh weight. researchgate.net This corresponds to approximately 5 to 15 mg/g on a dry weight basis. researchgate.net
Onions also contain this peptide, where it is considered a precursor to flavor compounds. nih.gov The γ-glutamyl peptide of S-(1-propenyl)-cysteine sulfoxide (B87167) is the main γ-glutamyl peptide in onions. tind.io One study detected N-(γ-glutamyl)-S-(E-1-propenyl) cysteine (Glu-PEC) in jumbo leek (Allium ampeloprasum L.) at a concentration of 87 mg/kg wet weight. researchgate.net In Allium fistulosum, γ-glutamyl transpeptidase 1 (AfGGT1) has been shown to catalyze the conversion of γ-glutamyl-S-1-propenylcysteine to S-1-propenyl-L-cysteine, a key step in the biosynthesis of isoalliin (B1237514). nih.gov
Table 1: Concentration of gamma-Glutamyl-S-1-propenyl cysteine in Various Allium Species
| Species | Common Name | Plant Part | Concentration |
|---|---|---|---|
| Allium sativum | Garlic | Bulb (fresh weight) | 3-9 mg/g |
| Allium sativum | Garlic | Bulb (dry weight) | 5-15 mg/g |
| Allium ampeloprasum L. | Jumbo Leek | Bulb (wet weight) | 87 mg/kg |
Presence in Other Plant Genera (e.g., Santalum album)
Beyond the Allium genus, γ-l-Glutamyl-S-(trans-1-propenyl)-l-cysteine sulfoxide has been isolated from the leaves of the sandalwood tree (Santalum album L.). In this plant, the compound constitutes approximately 0.5% of the dried leaves' weight.
Developmental and Tissue-Specific Accumulation Patterns
The concentration of gamma-Glutamyl-S-1-propenyl cysteine and related peptides varies with the developmental stage and tissue of the plant. In onion bulbs, γ-glutamyl trans-(+)-S-(1-propenyl)-L-cysteine sulphoxide is absent before bulbing but accumulates to levels of 2.1 mg/g fresh weight at the time of bulbing. tind.io
In garlic, the content of γ-glutamyl peptides in the bulbs increases significantly in the month before the leaves wither. nih.gov There is a notable difference in the concentration of the related compound, γ-glutamyl-S-allyl-L-cysteine, between the leaves and bulbs of garlic. In the leaves, it is found in trace amounts (0.01 mg/g fresh weight), while in mature bulbs, the concentration is much higher, around 5 mg/g fresh weight. nih.govfrontiersin.org This suggests that the bulb is the primary site of accumulation for these peptides during maturation. nih.govfrontiersin.org
Post-Harvest and Processing-Induced Changes in Content
The levels of gamma-Glutamyl-S-1-propenyl cysteine in Allium species are susceptible to change during post-harvest storage and processing. In fresh-picked garlic cloves, γ-glutamyl-S-trans-1-propenyl-cysteine is a dominant polar compound, but its concentration decreases markedly during storage, particularly at 4°C. researchgate.net One study observed that after 150 days of storage, the amount of γ-glutamyl-S-1-propenylcysteine (GS1PC) in fresh garlic decreased significantly. mdpi.com At a storage temperature of 4°C, the content was reduced to 34% of the initial amount, while storage at -3°C and 23°C resulted in reductions to 88% and 75%, respectively. mdpi.com This indicates that refrigeration at 4°C may not be optimal for preserving the original levels of this compound in fresh garlic. mdpi.com
Processing methods also impact the content of gamma-Glutamyl-S-1-propenyl cysteine. When garlic is soaked in aqueous alcohol, the amount of γ-glutamyl peptides, including GS1PC, decreases due to hydrolysis by the enzyme γ-glutamyl transpeptidase. mdpi.com This hydrolysis can be complete within 100 days at room temperature. mdpi.com During the aging process of garlic extract, the content of γ-glutamyl-S-1-propenylcysteine can be a precursor for other compounds. acs.orgnih.gov
Table 2: Effect of Storage Temperature on trans-GS1PC Content in Raw Garlic after 150 Days
| Storage Temperature | Percentage of Initial Content Remaining |
|---|---|
| -3°C | 88% |
| 4°C | 34% |
| 23°C | 75% |
Methodological Approaches for Research on γ Glutamyl S 1 Propenyl Cysteine
The investigation of γ-Glutamyl-S-1-propenyl cysteine, a significant non-proteinogenic amino acid found in plants of the Allium genus, relies on a suite of sophisticated methodological approaches. These techniques are essential for its identification, quantification, and the elucidation of its biosynthetic pathways and physiological roles within the plant.
Ecological and Evolutionary Perspectives
Role in Plant Adaptation and Interactions (e.g., as precursors for defense compounds)
Gamma-glutamyl-S-1-propenyl cysteine plays a significant role in how plants, particularly those in the Allium genus, adapt to their environment and interact with other organisms. Its primary function in this context is as a stable precursor molecule for potent defense compounds. nih.govresearchgate.net In intact plant cells, this compound and other related γ-glutamyl peptides act as storage forms for nitrogen and sulfur. researchgate.net They are relatively inert until the plant tissue is damaged, for instance, by a chewing insect or a grazing herbivore.
When the plant's cells are disrupted, enzymes are released that catalyze the conversion of gamma-glutamyl-S-1-propenyl cysteine into biologically active defense compounds. researchgate.net This enzymatic process is a key part of the plant's adaptive strategy, providing a rapid chemical defense mechanism against pests and pathogens.
The conversion process involves the following key steps:
Deglutamylation : The enzyme γ-glutamyl transpeptidase (GGT) removes the γ-glutamyl group from gamma-glutamyl-S-1-propenyl cysteine. This reaction yields S-1-propenyl-L-cysteine. nih.gov
S-oxygenation : The resulting S-1-propenyl-L-cysteine is then oxidized to form S-trans-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin). nih.govfrontiersin.org
Hydrolysis by Alliinase : Upon tissue damage, the enzyme alliinase, which is sequestered in the vacuole, comes into contact with isoalliin (B1237514) located in the cytoplasm. Alliinase rapidly hydrolyzes isoalliin to produce volatile and reactive sulfur compounds, such as trans-1-propenyl thiosulfinates. researchgate.net
These resulting thiosulfinates are responsible for the sharp, pungent flavor and aroma characteristic of plants like onions and garlic. wikipedia.org More importantly, they exhibit antimicrobial and insect-deterring properties, forming a crucial component of the plant's defense system. nih.govwikipedia.org The storage of sulfur in the form of a stable, non-volatile precursor like gamma-glutamyl-S-1-propenyl cysteine allows the plant to deploy its chemical weapons precisely when and where they are needed, minimizing self-toxicity and conserving metabolic energy.
The concentration of gamma-glutamyl-S-1-propenyl cysteine and its related compounds can change in response to environmental conditions. For example, levels of this precursor have been observed to decrease significantly when garlic is stored, particularly at low temperatures, leading to a corresponding increase in the formation of trans-1-propenyl thiosulfinates upon homogenization. researchgate.net This demonstrates the dynamic role of this compound in the plant's adaptive biochemical processes.
Table 1: Role of γ-Glutamyl-S-1-propenyl cysteine in Plant Defense
| Precursor Compound | Key Enzyme(s) | Active Defense Compound | Biological Role |
| γ-Glutamyl-S-1-propenyl cysteine | γ-Glutamyl Transpeptidase (GGT), Alliinase | trans-1-Propenyl thiosulfinates | Antimicrobial, Insect deterrent |
Evolution of Sulfur Metabolism Pathways in Allium
The genus Allium, which includes garlic, onions, leeks, and chives, is characterized by a unique and highly evolved sulfur metabolism pathway. nih.gov This specialized metabolic system is central to the genus's ecological success, providing a sophisticated chemical defense mechanism. mdpi.com The evolution of this pathway has led to the production of a diverse array of sulfur-containing compounds, with γ-glutamyl peptides like gamma-glutamyl-S-1-propenyl cysteine playing a pivotal role as key intermediates. semanticscholar.org
The biosynthesis of flavor and defense precursors in Allium begins with the assimilation of sulfate (B86663) from the soil. nih.gov This sulfur is incorporated into the amino acid cysteine, which then enters a series of reactions that are distinct to this plant group. A key evolutionary step in Allium was the development of a pathway that utilizes glutathione (B108866) to form S-alk(en)yl-L-cysteine sulfoxides (ACSOs), the main flavor precursors. frontiersin.org
The proposed biosynthetic pathway highlights the importance of γ-glutamyl peptides:
Glutathionylation : Sulfur is first incorporated into glutathione.
S-alk(en)ylation : The glutathione is S-alk(en)ylated at the cysteine residue.
Glycyl Group Removal : The glycyl group is removed, forming a γ-glutamyl-S-alk(en)yl-L-cysteine intermediate, such as gamma-glutamyl-S-1-propenyl cysteine. frontiersin.org
Deglutamylation and S-oxygenation : The γ-glutamyl group is subsequently removed by γ-glutamyl transpeptidases (GGTs), and the molecule is S-oxygenated to yield the final S-alk(en)yl-L-cysteine sulfoxide (e.g., isoalliin). nih.govfrontiersin.org
The evolution of the γ-glutamyl transpeptidase (GGT) enzyme family in Allium is a critical aspect of this specialized metabolism. Different GGT isoenzymes have been identified in garlic (Allium sativum), each showing different affinities for various γ-glutamyl peptide substrates and exhibiting distinct expression patterns within the plant. nih.gov For instance, in garlic, AsGGT1 and AsGGT2 are thought to contribute to alliin (B105686) biosynthesis in the leaves, while AsGGT3 may be more involved in the bulbs. nih.gov This enzymatic diversification suggests a process of gene duplication and specialization, allowing for finer control over the production and accumulation of specific defense compounds in different tissues and at different developmental stages. mdpi.comnih.gov
This complex, multi-step pathway, involving stable γ-glutamyl intermediates, represents a significant evolutionary adaptation. It allows Allium species to safely store large quantities of sulfur-based defense precursors, which can be rapidly activated upon threat, providing a potent and effective defense against a wide range of herbivores and pathogens. wikipedia.orgmdpi.com
Table 2: Key Enzymes in the Allium Sulfur Metabolism Pathway
| Enzyme | Gene Examples (in Garlic) | Substrate | Product | Evolutionary Significance |
| γ-Glutamyl Transpeptidase (GGT) | AsGGT1, AsGGT2, AsGGT3 | γ-Glutamyl-S-alk(en)yl-L-cysteine | S-alk(en)yl-L-cysteine | Diversification allows for tissue-specific and developmentally regulated production of defense precursors. mdpi.comnih.gov |
| Flavin-containing monooxygenase (FMO) | - | S-alk(en)yl-L-cysteine | S-alk(en)yl-L-cysteine sulfoxide | Catalyzes the S-oxygenation step to create the direct precursor for alliinase. nih.gov |
| Alliinase | - | S-alk(en)yl-L-cysteine sulfoxide | Thiosulfinates, Pyruvic acid, Ammonia | Enables the rapid release of volatile defense compounds upon tissue damage. researchgate.net |
Future Directions in γ Glutamyl S 1 Propenyl Cysteine Research
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of S-alk(en)ylcysteine sulfoxides, including isoalliin (B1237514) derived from γ-Glutamyl-S-1-propenyl cysteine, is believed to originate from glutathione (B108866). nih.gov However, many of the specific enzymes and the intricate regulatory networks governing this pathway remain to be discovered. nih.gov Early isotope-labeling studies in onions suggested that γ-Glutamyl-S-1-propenyl cysteine (GS1PC) is formed via the decarboxylation of S-(β-carboxypropenyl)-γ-glutamyl-l-cysteine. nih.gov While this provides a framework, the specific decarboxylase has not been characterized.
A significant advancement has been the identification of γ-glutamyl transpeptidases (GGTs) that process these peptides. Research on Allium fistulosum (Welsh onion) identified AfGGT1 as the enzyme that catalyzes the conversion of γ-Glutamyl-S-1-propenyl cysteine to S-1-propenyl-L-cysteine, a crucial step in the formation of pungency-related compounds. nih.gov Conversely, two other identified enzymes, AfGGT2 and AfGGT3, showed no such catalytic activity, pointing to functional divergence within the enzyme family. nih.gov
Future research must focus on:
Identification of Precursor-Synthesizing Enzymes: While the general synthesis of the γ-glutamyl-cysteine backbone involves glutamate-cysteine ligase (GCL), the specific enzymes responsible for the S-1-propenylation step are unknown. wikipedia.orgwikipedia.org Identifying these transferases or synthases is a critical gap in our knowledge.
Uncovering Regulatory Mechanisms: The expression of the AfGGT1 gene has been positively correlated with pyruvic acid content, an indicator of pungency, suggesting transcriptional regulation is key. nih.gov Future work should investigate transcription factors, post-translational modifications, and feedback inhibition loops (similar to how glutathione inhibits GCL) that control the flux through this pathway. wikipedia.org
Subcellular Localization: Understanding where each biosynthetic step occurs is crucial. In plants, GGTs can be localized to the apoplast and vacuole, while glutathione synthesis occurs in the plastids and cytosol. wikipedia.orgfrontiersin.orgresearchgate.net Pinpointing the location of each enzyme in the γ-Glutamyl-S-1-propenyl cysteine pathway will clarify the transport mechanisms and metabolic channeling involved.
| Enzyme Candidate | Known Function/Hypothesis | Organism Studied |
| γ-glutamyl transpeptidase 1 (AfGGT1) | Catalyzes the deglutamylation of γ-Glutamyl-S-1-propenyl cysteine to S-1-propenyl-L-cysteine. nih.gov | Allium fistulosum |
| Decarboxylase | Hypothesized to convert S-(β-carboxypropenyl)-γ-glutamyl-l-cysteine to γ-Glutamyl-S-1-propenyl cysteine. nih.gov | Allium cepa (Onion) |
| S-oxygenase | Oxidizes the sulfur atom in the cysteine moiety, a step that may occur before or after deglutamylation. nih.govnih.gov | Allium sativum (Garlic) |
| Glutamate-cysteine ligase (GCL) | Catalyzes the formation of the γ-glutamyl-cysteine dipeptide backbone, the initial step in glutathione synthesis. wikipedia.org | General in plants |
Comprehensive Metabolic Profiling and Flux Analysis
Metabolic profiling, or metabolomics, offers a powerful snapshot of the small molecules present in a biological system. While various analytical techniques have been applied to Allium species, a detailed and comprehensive metabolic profile of all organosulfur compounds, including the various γ-glutamyl peptides, is still needed. researchgate.netconicet.gov.ar Existing studies have successfully used methods like LC-MS and GC-MS to differentiate cultivars, assess the impact of processing, and authenticate the geographic origin of garlic. researchgate.net
Future research should aim for:
Untargeted Metabolomics: Employing high-resolution mass spectrometry and NMR to create an exhaustive inventory of all metabolites related to the γ-Glutamyl-S-1-propenyl cysteine pathway. This could reveal previously unknown intermediates or related compounds. conicet.gov.ar
Metabolic Flux Analysis (MFA): Moving beyond static measurements, MFA using stable isotope tracers (e.g., ¹³C, ¹⁵N, ³⁴S) can map the flow of atoms through the biosynthetic pathway in real-time. This would quantify the rates of synthesis and turnover of γ-Glutamyl-S-1-propenyl cysteine and determine the relative importance of competing metabolic routes. The use of isotope labeling has already been foundational in proposing the pathway, making MFA the logical next step. nih.gov
Spatially-Resolved Metabolomics: Techniques like mass spectrometry imaging could be used to map the distribution of γ-Glutamyl-S-1-propenyl cysteine and its precursors and products within different tissues and subcellular compartments of the onion bulb, providing a spatial context to the metabolic network.
| Analytical Technique | Application in Allium Research | Future Goal for GS1PC Research |
| LC-MS/MS | Profiling of organosulfur compounds in onion and garlic. researchgate.net | Targeted quantification and untargeted discovery of GS1PC-related metabolites. |
| GC-MS | Analysis of volatile sulfur compounds and primary metabolites. researchgate.netnih.gov | Profiling of precursor pools (amino acids, organic acids) that feed into the GS1PC pathway. |
| NMR Spectroscopy | Structural characterization and profiling of metabolites. researchgate.net | Non-destructive analysis and structural elucidation of novel pathway intermediates. |
| Isotope Labeling | Delineation of the biosynthetic pathway of S-1-propenyl compounds. nih.gov | Quantitative metabolic flux analysis to measure synthesis and turnover rates. |
Advanced Functional Genomics and Proteomics Studies
To connect the genome to metabolic function, advanced studies in genomics and proteomics are essential. These approaches can identify the specific genes and proteins responsible for the synthesis and modification of γ-Glutamyl-S-1-propenyl cysteine and reveal how their activity is regulated.
Future research in this area should include:
Transcriptome Analysis (RNA-Seq): Comparing gene expression profiles across different Allium species, tissues, and developmental stages can identify clusters of co-expressed genes that are likely to function together in the biosynthetic pathway. This has been used to find differentially expressed genes in sulfur metabolism between Allium species. researchgate.net
Proteomics of GGT Mutants: Following the model of proteomics studies on Arabidopsis ggt1 mutants, which revealed a "constitutive alert response," similar studies on Allium could uncover the broader physiological roles of γ-Glutamyl-S-1-propenyl cysteine metabolism. frontiersin.orgfrontiersin.org This would involve quantifying changes in the proteome in plants where key pathway genes are silenced or knocked out.
Computational Biology and Molecular Docking: As demonstrated with AfGGT isoforms, molecular docking can provide insights into enzyme-substrate specificity and catalytic mechanisms. nih.gov These computational tools can be used to screen candidate enzymes and predict their function before laborious laboratory validation.
Applications in Plant Metabolic Engineering for Specific Compound Modulation
Metabolic engineering aims to modify an organism's metabolic pathways to increase the production of desired compounds. With γ-Glutamyl-S-1-propenyl cysteine being a direct precursor to compounds affecting flavor and health, it is a prime target for such efforts in Allium crops.
Future applications in this field include:
Targeted Gene Overexpression/Silencing: The identification of key enzymes like AfGGT1 provides a direct target for genetic modification. nih.gov Overexpressing the genes responsible for the synthesis of γ-Glutamyl-S-1-propenyl cysteine could lead to plants with enhanced flavor profiles or higher levels of bioactive compounds. Conversely, silencing its downstream processing enzymes could lead to an accumulation of the compound itself for extraction and study.
Directed Evolution of Biosynthetic Enzymes: Laboratory evolution techniques can be used to create variants of biosynthetic enzymes with improved catalytic efficiency, stability, or altered substrate specificity. nih.gov This approach could be used to optimize the production of γ-Glutamyl-S-1-propenyl cysteine or even create novel derivatives.
Heterologous Production: The entire biosynthetic pathway could be transferred to a microbial or alternative plant host (like Nicotiana benthamiana), which can be grown and harvested more efficiently than Allium crops. nih.gov This would enable the scalable production of pure γ-Glutamyl-S-1-propenyl cysteine for research and potential commercial applications. The development of synthetic sulfur-based therapeutics inspired by Allium compounds underscores the potential value of such production platforms. nih.gov
Q & A
Basic Research Questions
Q. What are the common methodological approaches for synthesizing gamma-glutamyl-S-1-propenyl cysteine in vitro?
- Answer : Synthesis typically involves enzymatic conjugation using gamma-glutamyl transpeptidase (GGT) to catalyze the transfer of the gamma-glutamyl moiety to S-1-propenyl cysteine. Solid-phase peptide synthesis (SPPS) is also employed for precise control over stereochemistry. Key steps include purification via reversed-phase HPLC and structural validation using NMR and mass spectrometry . For bacterial systems, heterologous expression of plant-derived enzymes (e.g., from Allium species) in E. coli has been reported, requiring optimization of pH (7.0–8.5) and temperature (25–37°C) to maximize yield .
Q. Which analytical techniques are recommended for quantifying gamma-glutamyl-S-1-propenyl cysteine in plant extracts?
- Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. Method validation should include calibration curves using certified reference standards, limits of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%). For preliminary screening, UV-Vis spectrophotometry at 210–220 nm can detect thiol-containing compounds but lacks specificity .
Q. What are the primary biological sources of gamma-glutamyl-S-1-propenyl cysteine?
- Answer : The compound is predominantly found in Allium species (e.g., garlic, onions), where it accumulates in vacuoles as a sulfur storage metabolite. Extraction protocols involve homogenization in acidic methanol (pH 3.0–4.0) to stabilize the thiol group, followed by centrifugation and filtration to remove polysaccharides .
Advanced Research Questions
Q. How does substrate specificity of gamma-glutamyl transpeptidase (GGT) enzymes influence the metabolic fate of gamma-glutamyl-S-1-propenyl cysteine?
- Answer : GGTs exhibit strict specificity for the gamma-glutamyl donor and variable affinity for acceptors like cysteine derivatives. Kinetic assays (e.g., Michaelis-Menten analysis) reveal that S-1-propenyl cysteine has a higher (2–5 mM) compared to glutathione, suggesting competitive inhibition in mixed-substrate systems. Structural studies using X-ray crystallography highlight critical residues (e.g., Thr-381 in Bacillus subtilis GGT) that govern acceptor binding .
Q. What experimental strategies can resolve contradictions in reported bioactivities of gamma-glutamyl-S-1-propenyl cysteine across studies?
- Answer : Contradictions often arise from variability in sample purity, assay conditions, or cell models. To address this:
- Conduct dose-response studies across multiple cell lines (e.g., HepG2, Caco-2) with standardized viability assays (MTT/XTT).
- Use isotopically labeled analogs (e.g., -cysteine) to track metabolic flux in vivo.
- Perform meta-analyses of existing data using PRISMA guidelines to identify confounding variables .
Q. How can genetic engineering enhance microbial production of gamma-glutamyl-S-1-propenyl cysteine?
- Answer : Strategies include:
- Codon optimization of plant-derived GGT genes for expression in Saccharomyces cerevisiae or E. coli.
- Modular co-expression of cysteine synthase and propenyl transferase to boost precursor availability.
- Dynamic pathway regulation via inducible promoters (e.g., T7/lacUV5) to balance metabolic load. Fed-batch bioreactors with controlled dissolved oxygen (>30%) can achieve titers >1 g/L .
Methodological Considerations
Q. What critical factors should guide the design of in vivo bioavailability studies for gamma-glutamyl-S-1-propenyl cysteine?
- Answer :
- Animal Models : Use knockout rodents (e.g., ) to assess enzyme-dependent absorption.
- Dosing : Administer compound via oral gavage with co-administration of protease inhibitors (e.g., leupeptin) to prevent degradation.
- Analytical Validation : Measure plasma concentrations using LC-MS/MS with stable isotope internal standards (e.g., -gamma-glutamyl-S-1-propenyl cysteine) .
Q. How can researchers differentiate gamma-glutamyl-S-1-propenyl cysteine from structurally analogous compounds in complex matrices?
- Answer : Employ orthogonal analytical techniques:
- Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for baseline separation.
- Mass Spectrometry : Monitor unique fragmentation patterns (e.g., m/z 290 → 145 for the propenyl moiety).
- Enzymatic Digestion : Treat samples with GGT to confirm cleavage of the gamma-glutamyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
